

physical properties of 3-Methoxycyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methoxycyclobutanecarboxylic acid

Cat. No.: B1324274

[Get Quote](#)

An In-depth Technical Guide on the Physical Properties of **3-Methoxycyclobutanecarboxylic Acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxycyclobutanecarboxylic acid (CAS No. 480450-03-1) is a substituted cyclobutane derivative. Its unique four-membered ring structure combined with methoxy and carboxylic acid functional groups makes it a molecule of interest in organic synthesis and as a building block in the development of novel pharmaceutical compounds. Understanding its physical properties is fundamental for its application in synthesis, formulation, and quality control. This guide provides a summary of its known physical characteristics and the detailed experimental protocols used to determine such properties.

Chemical Structure and Properties

- IUPAC Name: **3-methoxycyclobutanecarboxylic acid**^[1]
- CAS Number: 480450-03-1^{[1][2][3]}
- Molecular Formula: C₆H₁₀O₃^[4]
- Molecular Weight: 130.14 g/mol ^[1]

Tabulated Physical Properties

The quantitative physical data for **3-Methoxycyclobutanecarboxylic acid** are summarized below. It is important to note that some of the available data are predicted values derived from computational models.

Physical Property	Value	Source
Appearance	Colorless to Yellow Liquid	[1] [5]
Density	1.16 ± 0.1 g/cm³ (Predicted)	[5]
pKa	4.47 ± 0.40 (Predicted)	[5]
Purity	97%	[1]
Storage Temperature	0-8 °C (Refrigerator)	[1] [5]

No experimental data for melting point or boiling point were found in the reviewed sources. The description of the substance as a liquid suggests a melting point below standard room temperature.

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of a carboxylic acid like **3-Methoxycyclobutanecarboxylic acid**.

Boiling Point Determination (Micro Scale/Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of a liquid.[\[6\]](#) The boiling point is the temperature at which the vapor pressure of the liquid equals the external atmospheric pressure.[\[7\]](#)

Methodology:

- Sample Preparation: Place a small amount (0.5-1.0 mL) of the liquid sample into a small test tube (e.g., a fusion tube).

- Capillary Inversion: Seal one end of a capillary tube using a flame. Place the capillary tube, sealed-end-up, into the liquid sample.
- Apparatus Setup: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
- Heating: Immerse the assembly in a Thiele tube filled with a high-boiling point oil (e.g., mineral oil), ensuring the sample is fully submerged.[6]
- Observation: Gently heat the side arm of the Thiele tube. As the temperature rises, air trapped in the capillary tube will bubble out. Continue heating until a steady and rapid stream of bubbles emerges from the capillary tip.[8]
- Measurement: Remove the heat source and allow the apparatus to cool slowly. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[6][9]
- Pressure Correction: Record the barometric pressure, as boiling points are pressure-dependent.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the pKa of an acidic or basic compound.[10] The pKa is the pH at the half-equivalence point during the titration of the acid with a strong base.

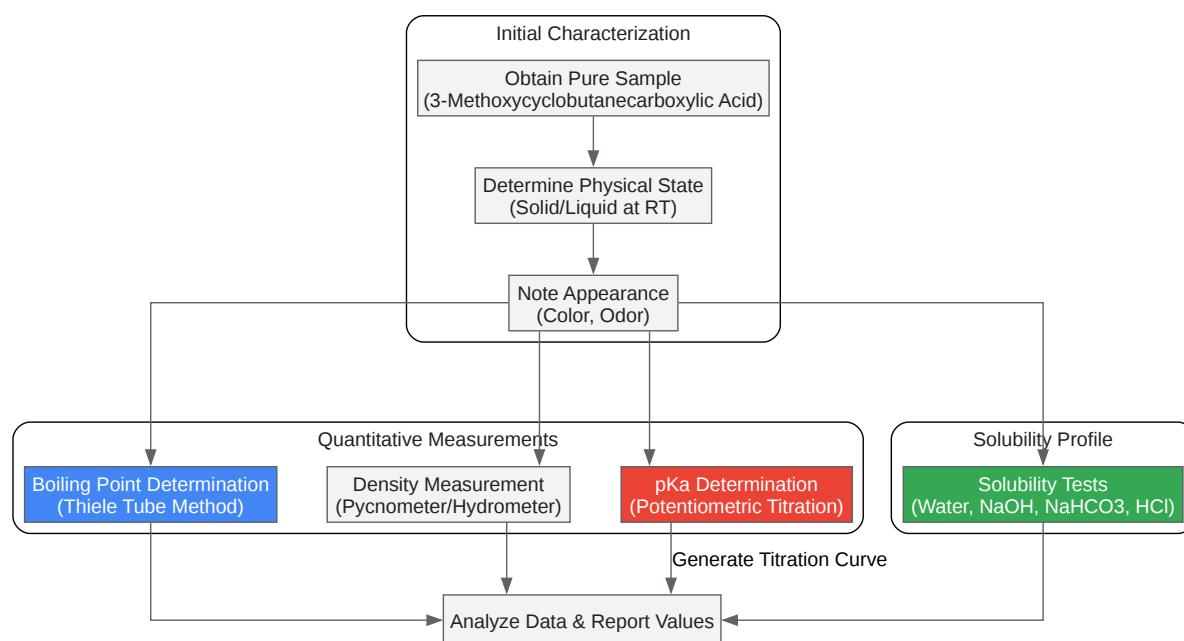
Methodology:

- Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[11]
- Sample Preparation: Prepare a solution of **3-Methoxycyclobutanecarboxylic acid** of known concentration (e.g., 0.01 M) in deionized water. To maintain constant ionic strength, a salt like KCl (e.g., 0.15 M) can be added.[11]
- Titration Setup: Place the sample solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

- Titration: Slowly add a standardized strong base solution (e.g., 0.1 M NaOH) in small, precise increments using a burette.
- Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.[10][11]
- Data Analysis: Plot the measured pH versus the volume of titrant added to generate a titration curve. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which half of the carboxylic acid has been neutralized.[10][12] For robust data, the titration should be repeated multiple times.[11]

Solubility Determination (Qualitative)

This protocol provides a systematic approach to determine the solubility of an organic compound in various solvents, which can indicate its polarity and the presence of acidic or basic functional groups.[13]


Methodology:

- Water Solubility: Add approximately 25 mg of the compound to 0.75 mL of water in a test tube. Shake vigorously. If the compound dissolves, it is water-soluble. Test the resulting solution with litmus or pH paper to determine if it is acidic or basic.[14][15]
- Acid/Base Solubility: If the compound is insoluble in water, its solubility in dilute acid and base is tested to identify functional groups.
 - 5% NaOH Test: Add the compound to a 5% NaOH solution. Solubility indicates the presence of an acidic group, such as a carboxylic acid or a phenol.[13][16]
 - 5% NaHCO₃ Test: Add the compound to a 5% sodium bicarbonate solution. Solubility and effervescence (CO₂ bubbles) are a strong indication of a carboxylic acid.[15]
 - 5% HCl Test: Add the compound to a 5% HCl solution. Solubility indicates the presence of a basic group, such as an amine.[13][16]
- Organic Solvent Solubility: Test solubility in an organic solvent like diethyl ether or hexane to assess polarity. "Like dissolves like" is the general principle.[17]

Visualizations

Experimental Workflow for Physical Property Determination

The following diagram illustrates a general workflow for characterizing the physical properties of a novel carboxylic acid.

[Click to download full resolution via product page](#)

Caption: Workflow for determining key physical properties.

Logical Flow for Solubility Testing

This diagram shows the decision-making process during qualitative solubility analysis for an organic compound.

Caption: Decision tree for qualitative solubility analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Methoxycyclobutanecarboxylic acid | 480450-03-1 [sigmaaldrich.com]
- 2. 3-Methoxycyclobutanecarboxylic acid | CAS#:480450-03-1 | Chemsoc [chemsoc.com]
- 3. 3-METHOXYCYCLOBUTANE CARBOXYLIC ACID | 480450-03-1 [chemicalbook.com]
- 4. 3-METHOXYCYCLOBUTANE CARBOXYLIC ACID | 480450-03-1 [chemnet.com]
- 5. trans-3-Methoxycyclobutanecarboxylic acid CAS#: 1408076-05-0 [m.chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemconnections.org [chemconnections.org]
- 8. chymist.com [chymist.com]
- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 10. benchchem.com [benchchem.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 14. scribd.com [scribd.com]
- 15. www1.udel.edu [www1.udel.edu]
- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 17. scribd.com [scribd.com]

- To cite this document: BenchChem. [physical properties of 3-Methoxycyclobutanecarboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1324274#physical-properties-of-3-methoxycyclobutanecarboxylic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com